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Cat. No.: B1587142 Get Quote

Abstract
Dimethyl propargylmalonate (CAS No. 95124-07-5) is a versatile trifunctional reagent

increasingly recognized for its utility in complex organic synthesis. Possessing a reactive

methylene, two ester functionalities, and a terminal alkyne, it serves as a valuable building

block for the construction of diverse molecular architectures, particularly carbocyclic and

heterocyclic systems. This guide provides a comprehensive overview of its chemical properties,

a detailed, field-tested synthesis protocol, and an exploration of its core reactivity. It is intended

for researchers and process development scientists in the pharmaceutical and fine chemical

industries who require a practical, in-depth understanding of this reagent's capabilities and

handling.

Core Chemical and Physical Properties
Dimethyl propargylmalonate, systematically named dimethyl 2-(prop-2-yn-1-yl)malonate[1], is

a combustible liquid that appears colorless to light yellow.[2] Its core structure integrates the

nucleophilic potential of a malonic ester with the versatile reactivity of a terminal alkyne, making

it a potent precursor in synthetic chemistry. The key physical and safety properties are

summarized in Table 1.
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Property Value Source(s)

CAS Number 95124-07-5 [2][3][4]

Molecular Formula C₈H₁₀O₄ [2][3]

Molecular Weight 170.16 g/mol [2][3][4]

IUPAC Name
dimethyl 2-(prop-2-yn-1-

yl)malonate
[1]

Appearance Colorless to light yellow liquid [2]

Boiling Point 93-95 °C at 7 mmHg [2][4]

Density 1.119 g/mL at 20 °C [2][4]

Refractive Index (n²⁰/D) 1.444 [2][4]

Flash Point 113 °C (235.4 °F) - closed cup [2][4][5]

Storage
Sealed in dry, Room

Temperature
[2]

SMILES C#CCC(C(=O)OC)C(=O)OC [4][5]

InChI Key
PWQAXFWWMXTVFT-

UHFFFAOYSA-N
[4][5]

Solubility Profile: While quantitative solubility data is not widely published, based on its

structure as a medium-sized ester, dimethyl propargylmalonate is expected to be miscible

with a wide range of common organic solvents such as ethers (diethyl ether, THF), halogenated

solvents (dichloromethane, chloroform), esters (ethyl acetate), and alcohols (ethanol,

methanol). Its solubility in water is anticipated to be low. It is practically insoluble in non-polar

hydrocarbon solvents like hexanes, a property leveraged in its purification.

Thermal Stability: Specific thermal decomposition data is not readily available. However, like

many malonic esters, it is stable under standard laboratory conditions. The presence of the

terminal alkyne introduces a potential for exothermic decomposition at elevated temperatures

or in the presence of certain metals, though it is generally considered safe for reactions
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conducted at temperatures below its boiling point. Distillation should be performed under

vacuum to minimize thermal stress.

Spectroscopic and Analytical Characterization
Authentic, publicly archived spectra for dimethyl propargylmalonate are not readily available.

However, a robust characterization can be inferred from the well-documented spectra of its

parent structures, dimethyl malonate and the propargyl group. The following are predicted

spectral assignments crucial for reaction monitoring and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance):

δ ~ 3.75 ppm (s, 6H): Assigned to the two equivalent methyl ester (-COOCH₃) protons. This

signal is expected to be a sharp singlet.

δ ~ 3.60 ppm (t, J ≈ 7.5 Hz, 1H): Corresponds to the methine proton (-CH(COOR)₂) at the C2

position. It will appear as a triplet due to coupling with the adjacent methylene protons.

δ ~ 2.80 ppm (dd, J ≈ 7.5, 2.6 Hz, 2H): Assigned to the methylene protons (-CH₂-C≡CH)

adjacent to the malonate core. This signal is split into a doublet of doublets by the methine

proton and the terminal alkyne proton.

δ ~ 2.05 ppm (t, J ≈ 2.6 Hz, 1H): Corresponds to the terminal acetylenic proton (-C≡CH).

This proton's signal is a triplet due to long-range coupling with the methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

δ ~ 168 ppm: Carbonyl carbons of the two ester groups (-C=O).

δ ~ 79 ppm: The internal, sp-hybridized carbon of the alkyne (-C≡CH).

δ ~ 72 ppm: The terminal, sp-hybridized carbon of the alkyne (-C≡CH).

δ ~ 53 ppm: Methyl carbons of the ester groups (-OCH₃).

δ ~ 51 ppm: The methine carbon at the C2 position (-CH(COOR)₂).

δ ~ 21 ppm: The methylene carbon adjacent to the alkyne (-CH₂-).
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FT-IR (Fourier-Transform Infrared Spectroscopy):

~3290 cm⁻¹ (strong, sharp): Characteristic C-H stretch of the terminal alkyne (≡C-H). The

sharpness of this peak is a key diagnostic feature.

~2125 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch. This peak is often of weak

intensity.

~1735-1750 cm⁻¹ (very strong, sharp): C=O stretch from the two ester groups. This will be

the most intense absorption in the spectrum.

~1200-1250 cm⁻¹ (strong): C-O single bond stretch of the ester groups.

Mass Spectrometry (MS): In an Electron Ionization (EI) experiment, the molecular ion peak

[M]⁺ at m/z = 170 would be expected. Key fragmentation patterns would likely involve the loss

of a methoxy group (-OCH₃) to give a peak at m/z 139, or the loss of a methoxycarbonyl group

(-COOCH₃) leading to a peak at m/z 111. Cleavage of the propargyl group could also be

observed.

Synthesis and Purification Protocol
The most reliable and scalable synthesis of dimethyl propargylmalonate is the direct

alkylation of dimethyl malonate with propargyl bromide. This procedure relies on the

deprotonation of the acidic α-carbon of the malonate to form a nucleophilic enolate, which

subsequently displaces the bromide.

Causality of Experimental Choices
Base Selection: Sodium ethoxide, generated in situ from sodium metal and ethanol, is a

strong, non-nucleophilic base sufficient to quantitatively deprotonate dimethyl malonate (pKa

≈ 13). Using a pre-made solution or generating it in situ ensures an anhydrous environment,

preventing hydrolysis of the ester.

Temperature Control: The initial deprotonation and the subsequent alkylation are performed

at 0 °C. This is critical to control the reaction rate, minimize side reactions such as

dialkylation or reaction of the base with the propargyl bromide, and ensure selectivity.
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Work-up: The aqueous work-up serves to quench the reaction and remove inorganic salts

(NaBr) and any remaining base. Extraction with a water-immiscible solvent like diethyl ether

efficiently recovers the organic product.

Purification: A two-stage purification is optimal. Vacuum distillation is effective for removing

lower-boiling impurities and unreacted starting materials. Subsequent silica gel column

chromatography is used to remove any closely-eluting byproducts, such as the dialkylated

malonate, yielding a high-purity product.[2] The choice of a non-polar eluent system

(petroleum ether/ethyl acetate) is based on the moderate polarity of the product.[2]

Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[2]

Preparation of Sodium Ethoxide: To a flame-dried 250 mL round-bottom flask under an inert

atmosphere (N₂ or Ar), add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes

(2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen

evolution. Allow the mixture to stir at room temperature until all sodium has dissolved

completely.

Formation of Malonate Enolate: Cool the freshly prepared sodium ethoxide solution to 0 °C

using an ice-water bath. Add dimethyl malonate (13.21 g, 100 mmol) dropwise via syringe

over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

Enolate Maturation: After the addition is complete, stir the reaction mixture at 0 °C for an

additional 15 minutes, then allow it to warm to room temperature and stir for 50-60 minutes.

The solution should become a thick, white slurry of the sodium enolate.

Alkylation: Cool the enolate slurry back to 0 °C. Slowly add propargyl bromide (11.9 g, 100

mmol, typically as an 80% solution in toluene) dropwise over 20-30 minutes. A color change

and dissipation of the slurry may be observed.

Reaction Completion: Stir the mixture at 0 °C for 30 minutes post-addition, then remove the

ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

Quench and Extraction: Remove the solvent via rotary evaporation. To the resulting residue,

add 100 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with
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diethyl ether (2 x 75 mL).

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure

to yield the crude product as an oil.

Purification: Purify the crude oil first by vacuum distillation (boiling point: 93-95 °C at 7

mmHg).[2] For highest purity, further purify the distilled product by flash column

chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.[2]

Combine the pure fractions and remove the solvent in vacuo to afford the final product. A

typical yield is around 60%.[2]

Synthesis Workflow Diagram
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Caption: Proposed mechanism for [3+2] annulation.

Precursor to "Click BOX" Ligands
Dimethyl propargylmalonate serves as a starting material for propargylmalonamide

intermediates, which are then used to prepare "click BOX" ligands. [2][5]This involves two key

transformations:
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Amidation: The ester groups are converted to amides by reaction with a suitable chiral

amine, forming a propargylmalonamide.

"Click" Cycloaddition: The terminal alkyne of the malonamide is then subjected to a copper-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to install a

triazole ring, which is part of the final ligand structure.

Handling, Safety, and Storage
Dimethyl propargylmalonate is classified as a combustible liquid and is an irritant. [1]

[5]Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant

gloves (e.g., nitrile), and a lab coat. [5]If handling large quantities or if there is a risk of

aerosolization, use of a respirator may be warranted.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

breathing vapors. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [2]*

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [1]In case

of contact, flush the affected area with copious amounts of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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